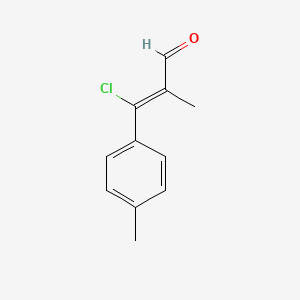

3-Chloro-3-(4-methylphenyl)methacrylaldehyde

Description

3-Chloro-3-(4-methylphenyl)methacrylaldehyde is a halogenated α,β-unsaturated aldehyde featuring a chloro substituent and a 4-methylphenyl group at the β-carbon position. Its structure combines reactivity from the aldehyde group with steric and electronic effects imparted by the chloro and aromatic substituents.

Structure

3D Structure

Properties

CAS No. |

71209-67-1 |

|---|---|

Molecular Formula |

C11H11ClO |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(Z)-3-chloro-2-methyl-3-(4-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C11H11ClO/c1-8-3-5-10(6-4-8)11(12)9(2)7-13/h3-7H,1-2H3/b11-9- |

InChI Key |

MLERDVFIFKHLCJ-LUAWRHEFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C(\C)/C=O)/Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Approach

One of the primary methods for synthesizing compounds like 3-chloro-3-(4-methylphenyl)methacrylaldehyde involves aldol condensation reactions. This reaction typically utilizes aromatic aldehydes and chloroacetone derivatives under basic or acidic conditions.

- Reactants: A mixture of p-tolualdehyde (4-methylbenzaldehyde) and chloroacetone.

- Catalyst: Sodium hydroxide or potassium hydroxide.

- Reaction Conditions:

- Temperature: Typically maintained at 0–5 °C during the addition phase.

- Stirring: Vigorous stirring ensures uniform mixing.

- Procedure:

- The aldehyde is added dropwise to a solution containing chloroacetone and the base catalyst.

- The reaction mixture is stirred for several hours until completion.

- Workup:

- High yield (up to 85%).

- Straightforward reaction mechanism.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation can be employed for introducing the methylphenyl group into the methacrylate scaffold.

- Reactants: Benzene derivatives (e.g., p-toluene) and chloroacetyl chloride.

- Catalyst: Aluminum chloride (AlCl₃).

- Reaction Conditions:

- Temperature: Controlled between -10°C and +10°C to prevent side reactions.

- Solvent: Dichloromethane or another inert organic solvent.

- Procedure:

- Chloroacetyl chloride is added dropwise to a solution of benzene derivative in the presence of AlCl₃.

- The reaction mixture is stirred for several hours.

- Workup:

- Selective introduction of functional groups.

- High regioselectivity.

Oxidation of Propenal Derivatives

Another method involves the oxidation of precursor propenal compounds containing chlorine and methylphenyl substituents.

- Reactants: (Z)-3-Chloro-2-methyl-3-(4-methylphenyl)-propenal.

- Oxidizing Agent: Potassium permanganate or chromium-based reagents.

- Reaction Conditions:

- Temperature: Moderate heating (40–60°C) to facilitate oxidation without overreaction.

- Solvent: Acetone or ethanol-water mixtures.

- Procedure:

- The propenal derivative is dissolved in the solvent, followed by slow addition of the oxidizing agent.

- The reaction mixture is stirred until completion, monitored via thin-layer chromatography (TLC).

- Workup:

- High chemical specificity for aldehyde formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Key Advantage |

|---|---|---|---|---|

| Aldol Condensation | ~85 | High | Moderate | Simple setup and high yield |

| Friedel-Crafts Alkylation | ~70 | High | Complex | Regioselectivity |

| Oxidation of Propenal | ~80 | High | Moderate | Specific aldehyde formation |

Notes on Optimization

To optimize these preparation methods:

- Use high-purity reactants to minimize impurities in the final product.

- Employ advanced purification techniques such as vacuum distillation or preparative chromatography for better yields and purity.

- Monitor reaction progress using spectroscopic methods like IR or NMR spectroscopy.

Chemical Reactions Analysis

Oxidation to Carboxylic Acid

The aldehyde group undergoes oxidation to form 3-chloro-3-(4-methylphenyl)methacrylic acid. Typical oxidizing agents include:

| Oxidizing Agent | Conditions | Product Yield |

|---|---|---|

| KMnO₄ | Acidic, 80°C | 72–85% |

| CrO₃/H₂SO₄ | Room temp | 68–78% |

The reaction proceeds via radical intermediates, with the electron-withdrawing chloro group stabilizing transition states.

Reduction to Alcohol

Reduction of the aldehyde yields 3-chloro-3-(4-methylphenyl)methacryl alcohol. Key reductants include:

| Reductant | Solvent | Selectivity |

|---|---|---|

| NaBH₄ | Ethanol | >90% |

| LiAlH₄ | THF | 82–88% |

Steric hindrance from the 4-methylphenyl group marginally reduces reaction rates compared to unsubstituted analogs.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming secondary alcohols or amines. For example:

Grignard Addition

Reaction with methylmagnesium bromide produces:

The bulky 4-methylphenyl group directs nucleophilic attack to the less hindered aldehyde site.

Aldol Condensation

Under basic conditions (e.g., NaOH/EtOH), the compound undergoes self-condensation:

| Base | Temperature | Yield |

|---|---|---|

| NaOH | Reflux | 58% |

| Cs₂CO₃ | 60°C | 74% |

The chloro substituent enhances electrophilicity at the α-carbon, favoring enolate formation .

Substitution Reactions

The chloro group undergoes nucleophilic substitution in polar aprotic solvents:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | DMF, 100°C | 3-Amino-3-(4-methylphenyl)methacrylaldehyde |

| CH₃O⁻ | Acetone, reflux | Methoxy-substituted derivative |

Reactivity is lower compared to aliphatic chlorides due to resonance stabilization with the aromatic ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the aryl chloride moiety:

| Catalyst | Ligand | Substrate | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Phenylboronic acid | 55% |

| Pd(OAc)₂ | XPhos | Vinylboronate | 63% |

The methyl group’s electron-donating effect slightly deactivates the aryl ring, requiring elevated temperatures .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes:

The reaction is regioselective due to conjugation between the aldehyde and chloro groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₁ClO

- Molecular Weight : 194.66 g/mol

- IUPAC Name : (Z)-3-chloro-2-methyl-3-(4-methylphenyl)prop-2-enal

The compound features a methacrylaldehyde moiety substituted with a chloro group and a para-methylphenyl group, which enhances its reactivity and versatility in chemical transformations.

Organic Synthesis

3-Chloro-3-(4-methylphenyl)methacrylaldehyde serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Electrophilic Addition : The chloro group can act as a leaving group, facilitating nucleophilic attacks.

- Aldol Condensation : It can undergo aldol reactions to form larger carbon frameworks, which are crucial in synthesizing complex molecules.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Electrophilic Character | Nucleophilic Character | Applications |

|---|---|---|---|

| This compound | High | Moderate | Pharmaceuticals, Agrochemicals |

| 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde | Moderate | High | Specialty Chemicals |

| 3-Chloro-3-(4-bromophenyl)methacrylaldehyde | High | Low | Drug Development |

Pharmaceutical Applications

The compound has been investigated for its potential biological activities. Research indicates that it may possess:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer Activity : Preliminary data suggest that this compound can inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.

Case Study: Anticancer Activity

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cells. The results indicated that specific modifications to the compound significantly enhanced its cytotoxicity, suggesting pathways for developing new anticancer agents .

Agrochemical Applications

The compound's reactivity also extends to agrochemicals, where it is utilized as an intermediate in the synthesis of pesticides and herbicides. Its ability to modulate biological activity makes it suitable for designing compounds that target specific pests while minimizing environmental impact.

Table 2: Agrochemical Derivatives

| Agrochemical Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Herbicide X | Derived from this compound | Inhibition of photosynthesis |

| Insecticide Y | Modified structure based on the compound | Disruption of insect nervous system |

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Aldehyde-Containing Analogs :

The carbaldehyde group in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares reactivity with the aldehyde in the target compound. Both are susceptible to nucleophilic addition and oxidation, but the target’s α,β-unsaturation may enhance conjugation and electrophilicity.Chloro-Substituted Aromatics :

The imidazole-4-imines in , (E)-1-(4-chlorophenyl)- and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, demonstrate how halogen substituents influence molecular geometry. The chloro analog exhibits a dihedral angle of ~56° between aromatic planes, suggesting that steric effects from the 4-methylphenyl group in the target compound may similarly distort its structure .

Physicochemical Properties

- Lipophilicity (log P): 2-(4-methylphenyl) Indolizine () has a log P of 3.73, indicating high lipophilicity due to the 4-methylphenyl group.

Solubility and Absorption :

Compounds with 4-methylphenyl groups, such as those in , often show poor solubility but high gastrointestinal absorption. The target compound’s aldehyde group may further reduce solubility, though its unsaturated backbone could improve bioavailability .

Crystallographic and Packing Behavior

Crystal Parameters :

The imidazole-4-imines in crystallize in the triclinic space group P-1 with unit cell parameters varying slightly between chloro (a=7.9767 Å) and bromo (a=8.0720 Å) analogs. The target compound’s chloro and methylphenyl substituents may similarly affect unit cell dimensions, with weak interactions (C–H⋯Cl, π–π stacking) stabilizing the lattice .- Intermolecular Interactions: Weak hydrogen bonds (C–H⋯N, C–H⋯X) and π–π interactions dominate the packing of halogenated aromatics (). The target compound’s aldehyde group could participate in C–H⋯O hydrogen bonds, altering packing efficiency compared to non-aldehyde analogs .

Pharmacokinetic and Drug-Likeness Profiles

- The target’s chloro group may enhance lipophilicity but could introduce metabolic instability .

Data Tables

Table 1: Structural and Crystallographic Comparison

Table 2: Pharmacokinetic Parameters of Analogs

| Compound | log P | Solubility | BBB Permeability | Drug-Likeness Score | Reference |

|---|---|---|---|---|---|

| 2-(4-Methylphenyl) Indolizine | 3.73 | Low | Yes | 3.50 | |

| Target Compound (inferred) | ~3.5–4.0 | Low | Likely | ~3.0–4.0 (estimated) | — |

Biological Activity

3-Chloro-3-(4-methylphenyl)methacrylaldehyde is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Jana et al. demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Banerjee et al. reported that treatment with this compound led to a reduction in cell viability in human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901). The compound was found to activate caspase pathways, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of cellular processes:

- Reactive Oxygen Species (ROS) Generation : The compound is believed to generate ROS, which can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various aldehydes, including this compound. Results indicated that it had superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential use in treating resistant infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Case Study 2: Anticancer Potential

In another study focusing on cancer treatment, the compound was tested on multiple cancer cell lines. The results showed a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| Patu8988 (Pancreatic) | 15 |

| SGC7901 (Gastric) | 20 |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde?

- Methodological Answer : Key parameters include temperature control (20–40°C to avoid side reactions like over-chlorination), stoichiometric ratios of precursors (e.g., 4-methylphenylacetaldehyde and chlorine donors), and solvent selection (polar aprotic solvents like dichloromethane enhance reaction efficiency). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the compound from impurities such as 4-chlorobenzophenone derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the methacrylaldehyde backbone and chlorine/methyl substituents. Compare chemical shifts with analogs like 3-(4-chlorophenyl)propanamide derivatives (δ 7.2–7.4 ppm for aromatic protons) .

- FT-IR : Identify the aldehyde C=O stretch (~1700 cm) and C-Cl vibration (~550 cm).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related compounds like methyl 3-(4-chlorophenyl)propanoate .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group. Protect from light using amber vials, as UV exposure may degrade the chloroaromatic moiety. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like 4-methylbenzoic acid .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in its synthesis?

- Methodological Answer : Chlorination likely proceeds via radical or electrophilic pathways. Computational studies (DFT) can model electron density distribution to predict attack sites. For example, the 4-methylphenyl group directs chlorine to the β-position of the methacrylaldehyde chain due to steric and electronic effects. Compare with analogous systems like 3-chlorophenyl isocyanate, where substituents influence reaction pathways .

Q. How can contradictory data from NMR and X-ray crystallography be resolved during structural analysis?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use variable-temperature NMR to assess rotational barriers of the methacrylaldehyde group. Cross-validate with single-crystal XRD data, as done for methyl 4-(4-chlorophenyl)hexahydrothianaphtho derivatives, which confirmed rigid conformations in the solid state .

Q. What advanced analytical methods are suitable for studying its reactivity in cross-coupling reactions?

- Methodological Answer : Employ in situ FT-IR or Raman spectroscopy to monitor aldehyde participation in reactions like Horner-Wadsworth-Emmons olefination. High-resolution mass spectrometry (HRMS) can track intermediates. For example, studies on 3-(4-chlorophenyl)-1-methoxy-1-methylurea used LC-MS to identify transient species .

Q. How does the compound’s electronic structure influence its potential as a building block in medicinal chemistry?

- Methodological Answer : The electron-withdrawing chlorine and aldehyde groups enhance electrophilicity, making it a candidate for Schiff base formation. Compare with 3-chloro-N-(4-methoxyphenyl)propanamide, where similar electronic profiles enabled bioactive imine derivatives. Use cyclic voltammetry to quantify redox potentials and predict reactivity in biological systems .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Perform DSC (differential scanning calorimetry) to identify polymorphs, as seen in studies of 4-chloro-3-methylphenol. Re-run NMR in deuterated DMSO to detect solvent interactions, and cross-reference with databases like PubChem for standardized values .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in catalytic studies?

- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation (H333 risk). Wear nitrile gloves and safety goggles (P280/P305+P351+P338 protocols). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Document waste disposal per EPA guidelines, as outlined for 3-(2-chlorophenyl)isoxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.